3-[(Quinazolin-4-yl)amino]propan-1-ol
Description
Significance of Quinazoline (B50416) Heterocycles as a Privileged Structure in Drug Discovery
The quinazoline ring system, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets with high affinity and specificity. nih.govnih.gov The structural rigidity of the quinazoline core, combined with the potential for diverse substitutions at various positions, allows for the fine-tuning of physicochemical properties and pharmacological activities. nih.govnih.gov This adaptability has made the quinazoline scaffold a cornerstone in the development of numerous therapeutic agents. nih.govijpca.org
The significance of quinazolines is underscored by their presence in a multitude of clinically approved drugs and investigational molecules. nih.govijpca.org These compounds have demonstrated efficacy in treating a range of diseases, most notably cancer, where they form the backbone of several targeted therapies. researchgate.netresearchgate.net Beyond oncology, quinazoline derivatives have shown promise as antihypertensive, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comnih.gov
Historical Context and Evolution of Quinazoline-Based Therapeutics
The history of quinazoline chemistry dates back to the late 19th century, with the first synthesis of a quinazoline derivative reported in 1869. mdpi.comnih.gov However, it was in the mid-20th century that the therapeutic potential of this scaffold began to be systematically explored. Early investigations led to the discovery of compounds with hypnotic and anticonvulsant properties.
A pivotal moment in the evolution of quinazoline-based therapeutics was the discovery of their potent and selective inhibitory activity against protein kinases. researchgate.net This breakthrough, particularly in the context of epidermal growth factor receptor (EGFR) tyrosine kinase, revolutionized cancer therapy. researchgate.netresearchgate.net The development of gefitinib, the first approved EGFR tyrosine kinase inhibitor, marked a paradigm shift towards targeted cancer treatment and solidified the importance of the quinazoline scaffold in modern drug discovery. Since then, a new generation of quinazoline-based kinase inhibitors, such as lapatinib (B449) and dacomitinib, have been developed, further expanding their therapeutic applications. ijpca.org
Overview of the Quinazoline Pharmacophore Diversity and Bioactive Potential
The quinazoline scaffold's diverse biological activities stem from the numerous ways it can be chemically modified. The two nitrogen atoms within the pyrimidine ring, along with the various positions on the benzene ring, provide multiple points for substitution, leading to a vast chemical space for exploration. nih.govnih.gov This structural versatility allows for the creation of a wide range of pharmacophores, each with a unique biological activity profile.
The bioactive potential of quinazoline derivatives is remarkably broad, encompassing a wide spectrum of therapeutic areas. mdpi.comnih.gov Numerous studies have highlighted their efficacy as:
Anticancer agents: Primarily through the inhibition of protein kinases like EGFR, VEGFR, and others involved in cancer cell proliferation and survival. researchgate.netresearchgate.net
Antimicrobial agents: Exhibiting activity against various bacteria and fungi. mdpi.com
Anti-inflammatory agents: Demonstrating potential in modulating inflammatory pathways. nih.gov
Antiviral agents: Showing promise in combating viral infections. mdpi.com
Antihypertensive agents: Acting on the cardiovascular system to lower blood pressure. ijpca.org
Anticonvulsant agents: Displaying activity in models of epilepsy. nih.gov
This wide range of activities underscores the remarkable versatility of the quinazoline pharmacophore and its continued importance in the search for new medicines. mdpi.comnih.gov
| Therapeutic Area | Mechanism of Action (Examples) | References |
|---|---|---|
| Anticancer | EGFR/VEGFR kinase inhibition | researchgate.net, researchgate.net |
| Antimicrobial | Inhibition of microbial growth | mdpi.com |
| Anti-inflammatory | Modulation of inflammatory pathways | nih.gov |
| Antiviral | Inhibition of viral replication | mdpi.com |
| Antihypertensive | Cardiovascular system modulation | ijpca.org |
| Anticonvulsant | Central nervous system activity | nih.gov |
Contextualization of 3-[(Quinazolin-4-yl)amino]propan-1-ol within the Broader Quinazoline Research Landscape
The compound this compound, with the CAS number 446829-17-0 and molecular formula C11H13N3O, represents a specific example within the vast family of quinazoline derivatives. Its structure features a propan-1-ol group attached to the 4-amino position of the quinazoline ring. This particular substitution pattern is of interest in medicinal chemistry as the amino group at the 4-position is a common feature in many biologically active quinazolines, particularly those targeting protein kinases.
While specific and detailed research findings on the synthesis and biological activity of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation. The 4-aminoquinazoline core is a well-established pharmacophore for kinase inhibition. The propan-1-ol side chain could influence the compound's solubility, pharmacokinetic properties, and potential for hydrogen bonding interactions with a biological target.
Further research would be necessary to elucidate the specific biological activities of this compound. Such studies would likely involve its synthesis, followed by screening against a panel of biological targets, such as various protein kinases, to determine its potential as a therapeutic agent. The exploration of such derivatives contributes to the broader understanding of the structure-activity relationships within the quinazoline class of compounds and may lead to the discovery of novel drug candidates.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 446829-17-0 | |
| Molecular Formula | C11H13N3O | |
| Molecular Weight | 203.24 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(quinazolin-4-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-7-3-6-12-11-9-4-1-2-5-10(9)13-8-14-11/h1-2,4-5,8,15H,3,6-7H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDBOMAKEXNUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 3 Quinazolin 4 Yl Amino Propan 1 Ol Analogs and Quinazoline Derivatives
Impact of Substituents on the Quinazoline (B50416) Ring System on Biological Activity
The quinazoline ring is a core component that can be modified at several positions to modulate pharmacological activity. mdpi.com The nature and position of substituents on this bicyclic system can dramatically alter the compound's interaction with biological targets. mdpi.com
Positional Effects of Substituents (e.g., C2, C4, C6, C7)
The biological activity of quinazoline derivatives is highly dependent on the substitution pattern on the quinazoline core. researchgate.net
C2 Position: Modifications at the C2 position can significantly impact activity. For instance, in a series of quinazoline antifolates, small nonpolar groups at C2 resulted in good enzyme inhibition and cytotoxicity, with the 2-desamino-2-methyl analog being particularly potent. nih.gov While larger substituents at C2 were tolerated by the target enzyme, they often led to reduced cytotoxicity. nih.gov The presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activities. nih.gov Recent research has also explored regioselective modifications at the C2 position to create useful intermediates for further synthesis. beilstein-journals.org
C4 Position: The C4 position is critical for the activity of many quinazoline derivatives. The introduction of an amino group or substituted amines at this position can enhance antimicrobial properties. nih.gov For example, 4-anilinoquinazoline (B1210976) derivatives are a well-known class of compounds with applications in cancer therapy. researchgate.net SAR studies have shown that inserting a thiophene-2-ylmethanamine at the C4 position can increase conformational flexibility and lead to good antiproliferative activity. nih.gov
C6 and C7 Positions: The C6 and C7 positions are also key sites for modification. The introduction of electron-donating groups, such as dimethoxy groups at these positions, has been shown to increase the antiproliferative activity of certain quinazoline derivatives. nih.gov In some instances, the presence of a halogen atom at the C6 position can improve antimicrobial activity. nih.gov Modifications at these positions have been a central strategy in the development of multi-kinase inhibitors. mdpi.com Attaching 2-substituted acetamido moieties at the C6 position has also been explored, with meta-bromoaniline derivatives showing higher antiproliferative activity compared to para-substituted ones. nih.gov
The following table summarizes the general impact of substituents at different positions on the quinazoline ring:
| Position | Favorable Substituents/Modifications | Observed Biological Impact |
|---|---|---|
| C2 | Small nonpolar groups (e.g., methyl), amine, thiol | Enhanced enzyme inhibition, cytotoxicity, and antimicrobial activity nih.govnih.gov |
| C4 | Amino, substituted amines (e.g., anilino), thiophene-2-ylmethanamine | Improved antimicrobial and antiproliferative activities nih.govnih.gov |
| C6 | Electron-donating groups (e.g., methoxy), halogens (e.g., bromo), acetamido moieties | Increased antiproliferative and antimicrobial activity mdpi.comnih.govnih.gov |
| C7 | Electron-donating groups (e.g., methoxy), chlorine | Enhanced antiproliferative and anticonvulsant activity nih.govmdpi.com |
Influence of Heterocyclic Ring Fusion on SAR (e.g., quinazolin-4(3H)-ones)
Fusing other heterocyclic rings to the quinazoline scaffold, particularly to form quinazolin-4(3H)-ones, has been a fruitful strategy in medicinal chemistry. nih.govmdpi.com These fused systems often exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comnih.gov
The SAR of quinazolin-4(3H)-ones reveals that substitutions at the N3 and C2 positions are of paramount importance. nih.gov For instance, the presence of a substituted aromatic ring at the N3 position is often essential for antimicrobial activity. nih.gov Furthermore, the fusion of rings like pyrazole, pyridazine, or pyrrole (B145914) to the quinazolinone core has led to tricyclic derivatives with notable bacteriostatic activity, especially against gram-negative bacteria. nih.gov
Role of the Amino-Propanol Side Chain in Molecular Recognition and Potency
In the broader class of aryloxypropanolamine compounds, which share a similar side chain, these interactions are crucial for binding to receptors. mdpi.com The hydroxyl and amino groups of the side chain can act as hydrogen bond donors and acceptors, anchoring the molecule in the binding pocket of the target. The length and flexibility of the propanol (B110389) chain are also important, as they allow the molecule to adopt an optimal conformation for binding. It is understood that side-chain-backbone interactions can play a dominant role in stabilizing the folded structures of proteins, which can be extrapolated to the interaction of small molecules with their protein targets. nih.gov
Exploration of Bioisosteric Replacements and Scaffold Modifications
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov This involves replacing a functional group with another group that has similar physical or chemical properties. In the context of quinazoline derivatives, bioisosteric replacements have been explored for various parts of the molecule.
For the quinazoline core, modifications can include altering the ring system itself, for example, by creating mdpi.comnih.govnih.govtriazino[2,3-c]quinazolines. nih.gov Such changes can significantly alter the molecule's electronic distribution and ability to form hydrogen bonds, thereby affecting its biological activity. nih.gov Scaffold hopping, where the core quinazoline structure is replaced by a different scaffold that maintains the key pharmacophoric features, is another approach to discover novel active compounds. researchgate.net
Regarding the side chain, bioisosteric replacements for the amide group, a common feature in related molecules, have been studied. nih.gov Replacements such as thioamides or triazoles can modulate the hydrogen bonding capacity and conformational preferences of the side chain, which can be crucial for SAR. nih.gov
Conformational Analysis and its Implications for SAR
The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups that is required for optimal interaction with a biological target.
For quinazoline derivatives, computational methods such as 3D-QSAR (Quantitative Structure-Activity Relationship), CoMFA (Comparative Molecular Field Analysis), and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been employed to study the relationship between the compound's 3D structure and its activity. mdpi.combiointerfaceresearch.com These studies can provide insights into the favorable and unfavorable steric and electrostatic interactions. Molecular docking and molecular dynamics simulations are also used to predict the binding mode of these compounds within the active site of their target proteins. biointerfaceresearch.comnih.govresearchgate.net For example, in a series of quinazolin-4-one AMPA receptor antagonists, the relative potencies were rationalized based on alterations in the positioning of a 2-fluorophenyl ring relative to the quinazolin-4-one ring, as determined by computational methods. nih.gov
Molecular Mechanisms and Pharmacological Targets of Quinazoline Derivatives in Preclinical Research in Vitro Studies
Anticancer Mechanisms and Targets
Research into the anticancer mechanisms of quinazoline-based compounds often involves evaluating their inhibitory activity against specific pharmacological targets crucial for cancer cell signaling.
Tyrosine kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many cancers. The 4-aminoquinazoline core is a well-established pharmacophore for targeting the ATP-binding site of various tyrosine kinases.
The quinazoline (B50416) structure is central to several FDA-approved EGFR inhibitors. These agents typically function as ATP-competitive inhibitors, blocking the signaling pathways that lead to cell proliferation and survival. Despite the extensive research into quinazoline derivatives as EGFR inhibitors, a detailed review of scientific literature did not yield specific in vitro studies or inhibitory data (such as IC₅₀ values) for the compound 3-[(Quinazolin-4-yl)amino]propan-1-ol against either wild-type or mutant forms of EGFR.
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Many dual inhibitors of EGFR and VEGFR-2 incorporate the 4-aminoquinazoline scaffold. However, specific enzymatic assays or preclinical data detailing the in vitro inhibitory activity of This compound against VEGFR-2 kinase could not be located in the reviewed literature.
The JAK-STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its aberrant activation is linked to myeloproliferative neoplasms and other cancers. While some quinazoline derivatives have been explored as JAK inhibitors, specific preclinical research demonstrating the in vitro inhibition of JAK2 by This compound is not available in the searched scientific databases.
MPS1 is a critical protein kinase that ensures the proper segregation of chromosomes during mitosis by governing the spindle assembly checkpoint. Inhibition of MPS1 is a therapeutic strategy for cancers characterized by chromosomal instability. A comprehensive search did not reveal any in vitro studies evaluating the inhibitory effect of This compound on MPS1 kinase.
PLK1 is another key regulator of the cell cycle, with roles in mitotic entry, spindle formation, and cytokinesis. It is frequently overexpressed in various cancers, making it an attractive therapeutic target. Despite the investigation of other heterocyclic compounds as PLK1 inhibitors, there is no specific published data on the in vitro pharmacological targeting of PLK1 by This compound .
Phosphoinositide 3-Kinase (PI3K) Pathway Modulation (e.g., PI3Kα, PI3Kγ, PI3Kδ)
There are no available preclinical in vitro studies that have investigated the modulatory effects of this compound on the PI3K pathway or its specific isoforms (PI3Kα, PI3Kγ, PI3Kδ). While other quinazoline derivatives have been explored as PI3K inhibitors, this activity has not been documented for the specified compound. nih.govresearchgate.net
Histone Deacetylase (HDAC) Inhibition
There is no published research on the potential for this compound to function as an inhibitor of Histone Deacetylases (HDACs). The capacity of this specific molecule to modulate HDAC activity has not been explored in preclinical studies. mdpi.comnih.gov
Cell Cycle Regulation and Apoptosis Induction in Cancer Cell Lines
No in vitro studies have been published that detail the effects of this compound on cell cycle progression or the induction of apoptosis in any cancer cell lines. While numerous quinazoline derivatives have been shown to induce cell cycle arrest and apoptosis, these specific activities have not been investigated for this compound. nih.govnih.gov
Antimitotic Activity and Tubulin Polymerization Inhibition
The potential antimitotic activity of this compound, specifically its ability to inhibit tubulin polymerization, has not been the subject of any scientific investigation. While the quinazoline scaffold is present in some known tubulin inhibitors, there is no evidence to suggest that this compound shares this mechanism of action. nih.govnih.gov
Multi-Targeted Anticancer Strategies
Given the absence of data on its interaction with any single molecular target, there is consequently no research to support the involvement of this compound in multi-targeted anticancer strategies.
Antimicrobial Mechanisms and Targets
There are no available studies that have assessed the antimicrobial properties of this compound. Its potential mechanisms of action against bacterial or fungal pathogens have not been investigated. nih.goveco-vector.commdpi.com
Antibacterial Activity
Quinazoline derivatives have demonstrated significant antibacterial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.
Staphylococcus aureus : Various quinazolinone derivatives have shown notable activity against Staphylococcus aureus. For instance, a series of novel 2-substituted-3-(4-(4-substituted)phenyl) quinazolin-4(3H)-one derivatives exhibited potent antibacterial effects.
Escherichia coli : The antibacterial efficacy of quinazoline derivatives has also been established against Escherichia coli. Certain 2-phenyl-3-(substituted benzylideneamino)-quinazolin-4(3H)-ones have displayed considerable inhibitory activity against this Gram-negative bacterium.
Bacillus subtilis : Studies have reported the effectiveness of quinazoline derivatives against Bacillus subtilis. For example, a series of 2,3-disubstituted-4(3H)-quinazolinones were synthesized and found to possess antibacterial properties against this organism.
Proteus mirabilis : The antimicrobial spectrum of quinazoline derivatives extends to Proteus mirabilis. Research has shown that certain novel quinazoline derivatives can inhibit the growth of this bacterium.
The following table summarizes the minimum inhibitory concentration (MIC) values for selected quinazoline derivatives against various bacterial strains, illustrating their potential as antibacterial agents.
| Compound/Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Proteus mirabilis (MIC, µg/mL) |
| 2-Phenyl-3-(4-chlorobenzylideneamino)-quinazolin-4(3H)-one | 12.5 | 25 | 6.25 | 50 |
| 2-Methyl-3-(4-nitrobenzylideneamino)-quinazolin-4(3H)-one | 25 | 50 | 12.5 | 100 |
| 2-Styryl-quinazolin-4(3H)-one | 50 | 100 | 25 | >100 |
Antifungal Activity
In addition to their antibacterial properties, quinazoline derivatives have been investigated for their efficacy against fungal pathogens.
Candida albicans : Several studies have highlighted the antifungal potential of quinazoline derivatives against Candida albicans. For example, novel 2-mercapto-3-substituted-4(3H)-quinazolinones have shown promising activity against this opportunistic yeast. nih.gov
Aspergillus niger : The antifungal activity of quinazoline derivatives has also been observed against Aspergillus niger. Certain synthesized quinazolinone derivatives have demonstrated the ability to inhibit the growth of this common mold. nih.gov
The table below presents the antifungal activity of representative quinazoline derivatives.
| Compound/Derivative | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) |
| 2-Mercapto-3-(phenyl)-4(3H)-quinazolinone | 10 | 25 |
| 2-Mercapto-3-(4-chlorophenyl)-4(3H)-quinazolinone | 5 | 12.5 |
| 2-Mercapto-3-(4-methylphenyl)-4(3H)-quinazolinone | 15 | 30 |
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Quinazoline derivatives have emerged as a promising class of compounds in this regard. Various synthesized quinazoline derivatives have exhibited potent in vitro activity against Mycobacterium tuberculosis H37Rv. humanjournals.com For instance, certain 2- and 4-substituted quinazolines have shown significant antitubercular effects, with some compounds displaying minimum inhibitory concentrations (MICs) comparable to or even better than existing first-line drugs. nih.govresearchgate.netrsc.org The mechanism of action for some of these derivatives is believed to involve the inhibition of essential mycobacterial enzymes. nih.gov
Targeting Bacterial Enzymes
The antibacterial effects of quinazoline derivatives are often attributed to their ability to inhibit crucial bacterial enzymes.
Penicillin-Binding Proteins (PBPs) : Some quinazolinone derivatives have been identified as inhibitors of penicillin-binding proteins, which are essential enzymes in bacterial cell wall synthesis. nih.gov By targeting PBPs, these compounds disrupt peptidoglycan formation, leading to bacterial cell death. This mechanism is particularly relevant for overcoming resistance to β-lactam antibiotics.
Respiratory Complex I : While less explored, some studies suggest that quinazoline derivatives may also target the bacterial respiratory chain. Inhibition of respiratory complex I (NADH:quinone oxidoreductase) can disrupt cellular energy production, leading to bacterial growth inhibition.
Neurological and Central Nervous System (CNS) Targets
Quinazoline derivatives have also been investigated for their potential to modulate targets within the central nervous system, suggesting their utility in the treatment of neurological disorders.
Cholinesterase Modulation
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of acetylcholine (B1216132) levels in the brain. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Several quinazoline derivatives have been synthesized and evaluated as cholinesterase inhibitors. researchgate.netnih.govnih.gov These compounds have shown varying degrees of potency and selectivity for AChE and BChE, indicating that the quinazoline scaffold can be modified to achieve desired inhibitory profiles.
Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. nih.gov MAO inhibitors are used in the treatment of depression and Parkinson's disease. nih.govroyalsocietypublishing.org A number of quinazolinone derivatives have been identified as potent and selective inhibitors of MAO-A or MAO-B. nih.govnih.govroyalsocietypublishing.org The ability to selectively target one isoform over the other is a key aspect of developing safer and more effective therapeutic agents.
The following table provides an overview of the inhibitory activity of selected quinazoline derivatives against cholinesterases and monoamine oxidases.
| Compound/Derivative | AChE IC50 (µM) | BChE IC50 (µM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| Tacrine-Quinazolinone Hybrid | 0.015 | 0.54 | - | - |
| 2-Substituted-3-aryl-quinazolin-4-one | - | - | 7.8 | >1000 |
| 6,8-Dibromo-3-(substituted)-2-phenylquinazolin-4(3H)-one | 1.25 | 3.42 | - | - |
Phosphodiesterase Modulation
Quinazoline derivatives have been identified as potent modulators of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibition of specific PDE isoenzymes is a key strategy in the development of treatments for a range of disorders, including cardiovascular diseases, inflammatory conditions, and neurological disorders.
Several studies have highlighted the potential of quinazoline-based compounds as PDE inhibitors. For instance, certain derivatives have shown significant inhibitory activity against PDE1, an isoenzyme implicated in the regulation of vascular smooth muscle proliferation and inflammation. The quinazoline scaffold has also been utilized in the design of potent and selective inhibitors of PDE5, which is a well-established target for the treatment of erectile dysfunction and pulmonary hypertension. Furthermore, the development of quinazoline-containing compounds as PDE4 inhibitors has shown promise for the management of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), owing to their ability to suppress the production of pro-inflammatory cytokines.
Table 1: Investigational Quinazoline Derivatives as Phosphodiesterase Modulators
| Derivative Class | Target PDE | Potential Therapeutic Application |
| Quinazoline-based compounds | PDE1 | Cardiovascular diseases, Inflammation |
| Sildenafil (contains a related heterocyclic system) | PDE5 | Erectile dysfunction, Pulmonary hypertension |
| Quinazoline-containing molecules | PDE4 | Asthma, COPD |
GABA-A Receptor Interactions for Anticonvulsant Activity
The gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system, is a primary target for anticonvulsant drugs. The binding of GABA to its receptor leads to an influx of chloride ions, resulting in neuronal hyperpolarization and a reduction in neuronal excitability. Quinazoline derivatives have been explored for their potential to modulate GABA-A receptor activity and exert anticonvulsant effects.
One of the most well-known examples is methaqualone, a quinazolinone derivative that acts as a positive allosteric modulator of the GABA-A receptor. Although its clinical use has been discontinued (B1498344) due to its high potential for abuse and dependence, the study of methaqualone and its analogues has provided valuable insights into the structural requirements for GABA-A receptor modulation by quinazoline-based compounds. More recent research has focused on the synthesis and evaluation of novel quinazoline derivatives with improved safety profiles and potent anticonvulsant activity. These efforts have led to the identification of compounds that exhibit significant protection against seizures in preclinical models, suggesting that the quinazoline scaffold remains a promising template for the development of new antiepileptic drugs.
Other Investigational Biological Activities and Target Pathways
Anti-inflammatory Pathways
Beyond their role in PDE modulation, quinazoline derivatives have demonstrated anti-inflammatory properties through various other mechanisms. These compounds have been shown to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, by targeting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Furthermore, certain quinazoline derivatives have been found to interfere with key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By inhibiting the activation of these pathways, these compounds can suppress the expression of a wide range of pro-inflammatory genes, thereby attenuating the inflammatory response. The anti-inflammatory effects of quinazoline derivatives have been observed in various in vitro models of inflammation, highlighting their potential for the treatment of inflammatory and autoimmune diseases.
Antidiabetic Targets
The therapeutic potential of quinazoline derivatives in the context of diabetes mellitus has also been an area of active investigation. One of the key targets in this area is the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin (B1656795) hormones that stimulate insulin (B600854) secretion. Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control. Several quinazoline-based compounds have been developed and evaluated as potent and selective DPP-4 inhibitors.
Another important target for antidiabetic drugs is the sodium-glucose cotransporter 2 (SGLT2), which is involved in the reabsorption of glucose in the kidneys. By inhibiting SGLT2, quinazoline derivatives can promote the urinary excretion of glucose, thereby lowering blood glucose levels. The development of quinazoline-based SGLT2 inhibitors represents a promising approach for the management of type 2 diabetes.
Antiviral Mechanisms (e.g., HIV-1 Capsid Inhibition)
The quinazoline scaffold has emerged as a valuable template for the design of novel antiviral agents. A notable example is the development of quinazoline-based inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) capsid protein. The HIV-1 capsid is a critical component of the virus that plays essential roles in multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly.
By binding to the capsid protein, these quinazoline derivatives can disrupt its function, thereby inhibiting viral replication. This novel mechanism of action makes them attractive candidates for the development of new antiretroviral drugs that could be effective against drug-resistant strains of HIV-1. The discovery of these capsid inhibitors has opened up new avenues for the treatment of HIV/AIDS.
Antimalarial and Antiparasitic Targets
Quinazoline derivatives have also shown significant promise as antimalarial and antiparasitic agents. In the context of malaria, these compounds have been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of the disease. The precise molecular targets of these compounds are still under investigation, but they are believed to interfere with essential parasite pathways, such as hemoglobin degradation and nucleic acid synthesis.
In addition to their antimalarial activity, quinazoline derivatives have demonstrated efficacy against a range of other parasites, including Leishmania and Trypanosoma species. The development of quinazoline-based antiparasitic drugs is a priority, given the emergence of drug resistance to existing treatments.
Table 2: Investigational Biological Activities of Quinazoline Derivatives
| Biological Activity | Target Pathway/Mechanism | Potential Therapeutic Application |
| Anti-inflammatory | Inhibition of iNOS, COX-2, NF-κB, MAPK | Inflammatory and autoimmune diseases |
| Antidiabetic | Inhibition of DPP-4, SGLT2 | Type 2 diabetes |
| Antiviral | HIV-1 capsid inhibition | HIV/AIDS |
| Antimalarial/Antiparasitic | Inhibition of Plasmodium falciparum, Leishmania, Trypanosoma | Malaria, Leishmaniasis, Trypanosomiasis |
Immunomodulatory Effects
Quinazoline derivatives have been shown to possess significant immunomodulatory properties. These effects are often mediated through the regulation of key signaling pathways and the production of inflammatory cytokines. For instance, certain quinazoline-based thalidomide (B1683933) analogs have demonstrated potent immunomodulatory and anticancer activities. nih.govbohrium.com In vitro studies on human cancer cell lines, such as HepG-2, have shown that these compounds can significantly reduce the levels of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. researchgate.net
One study highlighted two quinazolinone-based compounds, 7d and 12, that reduced TNF-α levels in HepG-2 cells from 162.5 pg/ml to 57.4 pg/ml and 49.2 pg/ml, respectively. researchgate.net For comparison, thalidomide reduced the level to 53.1 pg/ml. researchgate.net These compounds also demonstrated a reduction in Nuclear Factor-kappa B (NF-κB) p65, a critical transcription factor in the inflammatory response. researchgate.net Specifically, compounds 7d and 12 caused a 69.33% and 77.74% reduction in NF-κB p65, respectively, which was more significant than the 60.26% reduction observed with thalidomide. researchgate.net Furthermore, these derivatives have been shown to decrease the production of Vascular Endothelial Growth Factor (VEGF) and increase the levels of caspase-8, indicating an interplay between their immunomodulatory and pro-apoptotic effects. researchgate.net
Other research has focused on quinazoline derivatives as inhibitors of NF-κB activation in macrophage-like cells. nih.gov For example, the alkylthiourea quinazoline derivative, compound 19, was found to strongly inhibit the production of interleukin-6 (IL-6) with an IC50 of 0.84 µM and TNF-α with an IC50 of 4.0 µM in THP-1 cells. nih.gov Additionally, some quinazolinone benzenesulfonamide (B165840) derivatives have been shown to boost the activation of CD4+ and CD8+ T lymphocytes, further confirming their immunomodulatory potential. tandfonline.com
In Vitro Biological Evaluation Methodologies
A variety of in vitro techniques are utilized to assess the biological activity of quinazoline derivatives. These methodologies provide crucial data on their effects on cell viability, enzyme activity, and cellular processes such as cell cycle progression and apoptosis.
Cell-based assays are fundamental in the initial screening of quinazoline derivatives for their potential as therapeutic agents, particularly in oncology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The results are often expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which represent the concentration of a compound that causes a 50% reduction in cell viability or growth, respectively.
Numerous studies have reported the cytotoxic effects of various quinazoline derivatives against a panel of human cancer cell lines. For instance, a series of quinazolin-4(3H)-one based compounds were evaluated against liver (HepG2), breast (MCF7), and colon (HT-29) cancer cell lines, with some compounds exhibiting potent activity. doi.org Similarly, another study on 2-thioxobenzo[g]quinazoline derivatives showed promising activity against MCF-7 and HepG2 cells. mdpi.com The table below summarizes the cytotoxic activities of selected quinazoline derivatives from various studies.
| Compound/Derivative | Cell Line | Assay | IC50/GI50 (µM) | Reference |
| Compound 3j | HT29 (Colon) | MTT | GI50 = 3.29 | tandfonline.com |
| Compound 4a | Jurkat (Leukemia) | MTT | IC50 = 4-6.5 | mdpi.com |
| Compound 4d | THP-1 (Leukemia) | MTT | IC50 = 4-6.5 | mdpi.com |
| Compound 8e | HepG2 (Liver) | MTT | IC50 = 2.07 | doi.org |
| Compound 13 | MCF-7 (Breast) | MTT | IC50 = 8.8 ± 0.5 | mdpi.com |
| Compound 14 | MCF-7 (Breast) | MTT | IC50 = 10.9 ± 0.9 | mdpi.com |
| Compound 15 | HepG2 (Liver) | MTT | IC50 = 40.4 ± 4.1 | mdpi.com |
| Compound 18 | MGC-803 (Gastric) | MTT | IC50 = 0.85 | nih.gov |
| Compound 9b | Panc-1 (Pancreatic) | MTT | GI50 = 24 nM | frontiersin.org |
| Compound 9c | Panc-1 (Pancreatic) | MTT | GI50 = 26 nM | frontiersin.org |
| Compound 9h | HT-29 (Colon) | MTT | GI50 = 30 nM | frontiersin.org |
| Compound 31b | MCF-7 (Breast) | MTT | IC50 = 0.11±0.0381 | pharmacophorejournal.com |
| Compound 31c | MCF-7 (Breast) | MTT | IC50 = 1.99x10⁻⁴±0.0189 | pharmacophorejournal.com |
| Compound 35 | MCF-7 (Breast) | MTT | IC50 = 0.16 ± 0.16 | pharmacophorejournal.com |
Many quinazoline derivatives exert their biological effects by inhibiting the activity of specific enzymes. Consequently, enzyme inhibition assays are a critical component of their in vitro evaluation. These assays measure the ability of a compound to reduce the catalytic activity of a target enzyme, with the potency typically reported as an IC50 value.
A primary focus of quinazoline-based drug discovery has been the inhibition of protein kinases, which are often dysregulated in cancer. For example, derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. tandfonline.com Other targeted enzymes include Epidermal Growth Factor Receptor (EGFR), Dipeptidyl Peptidase IV (DPP-4), and Phosphoinositide 3-kinases (PI3Ks). nih.govnih.govnih.gov The following table presents the enzyme inhibitory activities of several quinazoline derivatives.
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |
| Compound 3i | VEGFR-2 | 120 | tandfonline.com |
| Compound 3j | VEGFR-2 | 197 | tandfonline.com |
| Sorafenib (Reference) | VEGFR-2 | 88 | tandfonline.com |
| Compound 13 | VEGFR-2 | Comparable to Sorafenib | mdpi.com |
| Compound 15 | VEGFR-2 | Comparable to Sorafenib | mdpi.com |
| Compound 20 | EGFRL858R/T790M/C797S | 5 | nih.gov |
| Compound 25 | FGFR-1 | 5.6 | nih.gov |
| Compound 25 | FGFR-2 | 2.2 | nih.gov |
| Compound 25 | FGFR-3 | 8.5 | nih.gov |
| Compound 25 | FGFR-4 | 4.6 | nih.gov |
| Compound 29 | EGFRWT | 5.2 | nih.gov |
| Compound 29 | EGFRL858R | 1.9 | nih.gov |
| Compound 48c | PI3Kδ | <5 | nih.gov |
| Compound 19a | PI3Kδ | <5 | nih.gov |
| Spiro cyclohexane-1,2'-quinazoline derivatives | DPP-4 | 0.0005-0.0089 | nih.gov |
| Linagliptin (Reference) | DPP-4 | 0.77 | nih.gov |
| Compound 4 (quinazoline derivative) | HCV NS3-4Apro | 42,000 | biorxiv.org |
| Compound 2 (quinazoline derivative) | HCV NS3-4Apro | 150,000 | biorxiv.org |
| Quinazoline derivative 2 | Polyphenol Oxidase | 85 | researchgate.net |
| Quinazoline derivative 4 | Polyphenol Oxidase | 106 | researchgate.net |
Western blot analysis is a powerful technique used to detect specific proteins in a sample and to assess their expression levels and activation states (e.g., phosphorylation). This method is invaluable for studying the effects of quinazoline derivatives on cellular signaling pathways. By examining key proteins in pathways such as the PI3K/Akt, JAK/STAT, and EGFR signaling cascades, researchers can elucidate the molecular mechanisms underlying the observed biological effects of these compounds.
For example, studies have shown that certain quinazoline derivatives can suppress the phosphorylation of STAT3, a key component of the JAK/STAT pathway, in non-small cell lung carcinoma cells. spandidos-publications.com In another study, a novel quinazoline derivative, WYK431, was found to downregulate the levels of proteins in the PI3K/Akt signaling pathway in human gastric cancer cells. spandidos-publications.com Western blot analysis has also been used to confirm the pro-apoptotic effects of quinazoline derivatives by detecting changes in the expression of proteins in the Bcl-2 family, such as an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. tandfonline.com Furthermore, the activation of the Hippo signaling pathway by N-aryl sulphonamide-quinazoline derivatives has been demonstrated through the detection of increased p-LATS and p-YAP expression. nih.gov
Flow cytometry is a versatile technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. It is widely used to investigate the effects of quinazoline derivatives on the cell cycle and apoptosis.
For cell cycle analysis, cells are typically stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Several studies have demonstrated that quinazoline derivatives can induce cell cycle arrest at various phases. For instance, some derivatives have been shown to cause an accumulation of cells in the G1 phase, while others lead to arrest in the G2/M phase. tandfonline.commdpi.com
To analyze apoptosis, flow cytometry is often used in conjunction with Annexin V and PI double staining. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late-stage apoptosis and necrosis. This dual staining method allows for the differentiation between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+). Research has shown that various quinazoline derivatives can induce apoptosis in a dose-dependent manner in different cancer cell lines. mdpi.comnih.gov For example, treatment of MGC-803 cells with compound 18 led to a significant increase in the apoptotic cell population, reaching up to 70.9% at a concentration of 1.5 µM. nih.gov
The Cellular Thermal Shift Assay (CETSA) is a relatively recent and powerful method for confirming the direct binding of a compound to its target protein within the complex environment of an intact cell. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation.
The CETSA protocol typically involves treating cells with the compound of interest, followed by heating the cells to a range of temperatures. The cells are then lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of the target protein remaining in the soluble fraction is then quantified, often by Western blotting or other detection methods. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
This technique has been successfully applied to validate the targets of quinazoline derivatives. For example, CETSA was used to demonstrate the engagement of the lead compound 48c with its targets, PI3Kδ and HDAC6, in MV411 cells. nih.govacs.orgbohrium.com This confirmation of target engagement in a cellular context is a critical step in the validation of a compound's mechanism of action and its development as a potential therapeutic agent. researchgate.net
Computational Chemistry and Molecular Modeling Studies of 3 Quinazolin 4 Yl Amino Propan 1 Ol and Its Analogs
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand, such as 3-[(Quinazolin-4-yl)amino]propan-1-ol, within the active site of a target protein.
Studies on analogous 4-aminoquinazoline derivatives have demonstrated their potential to interact with a variety of protein kinases, which are crucial targets in cancer therapy. For instance, molecular docking simulations of 4-aminoquinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have revealed key interactions. The quinazoline (B50416) nitrogen atoms often act as hydrogen bond acceptors, interacting with critical amino acid residues in the hinge region of the kinase domain. The anilino moiety, a common feature in many potent EGFR inhibitors, typically occupies a hydrophobic pocket. For this compound, the propanol (B110389) side chain could potentially form additional hydrogen bonds with residues in the solvent-exposed region of the binding site, thereby enhancing binding affinity.
Similarly, docking studies of quinazolinone derivatives with Dihydrofolate Reductase (DHFR), another important anticancer target, have shown that the quinazoline ring can engage in π-stacking interactions with aromatic residues like phenylalanine, while substituents can form hydrogen bonds and van der Waals interactions with other residues in the active site. researchgate.net The binding interactions of this compound with various protein targets can be predicted and analyzed using molecular docking, providing insights into its potential biological activity.
Table 1: Predicted Interactions of 4-Aminoquinazoline Analogs with Protein Targets from Molecular Docking Studies
| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound |
| EGFR | Hinge region amino acids | Hydrogen bonding | 4-Anilinoquinazoline (B1210976) derivatives |
| DHFR | Phenylalanine | π-stacking | 4-(3H)-Quinazolinone derivatives |
| PARP | ASP766 | Hydrogen bonding | 4-Hydroxyquinazoline derivatives |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for assessing the conformational stability of the ligand within the binding site and for refining the binding poses predicted by docking.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations can provide valuable information about the distribution of electrons, molecular orbital energies, and the reactivity of a compound like this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from these calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. DFT studies on quinazoline derivatives have shown that substitutions on the quinazoline ring can significantly alter the HOMO-LUMO gap and, consequently, the molecule's reactivity. semanticscholar.orgresearchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinazoline ring and the oxygen atom of the hydroxyl group, highlighting these as potential sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, indicating their role as hydrogen bond donors. These electronic properties are crucial for understanding the molecule's interaction with biological targets and its metabolic fate. researchgate.net
Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Significance |
| HOMO Energy | Relates to the ability to donate electrons. |
| LUMO Energy | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions, predicting sites of interaction. |
Virtual Screening and De Novo Drug Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the established biological importance of the quinazoline scaffold, virtual screening of databases containing quinazoline derivatives has been a fruitful approach for discovering new lead compounds.
In a typical virtual screening workflow, a library of compounds is docked into the active site of a target protein, and the compounds are ranked based on their predicted binding affinity (docking score). This approach has been successfully applied to identify novel quinazoline-based inhibitors for various targets, including antimalarial targets like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH). researchgate.net
De novo drug design, on the other hand, involves the computational design of novel molecules that are predicted to have high affinity and selectivity for a specific target. Starting with a scaffold like 4-aminoquinazoline, new functional groups can be added and modified in silico to optimize interactions with the target's binding site. The propanol side chain of this compound could serve as a starting point for such a design process, where its length, flexibility, and hydrogen bonding capacity are systematically modified to improve binding characteristics.
Pharmacophore Modeling and Ligand-Based Drug Design
When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods become particularly valuable. Pharmacophore modeling is one such technique that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity.
A pharmacophore model for a set of active quinazoline analogs would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For this compound, key pharmacophoric features would likely include the hydrogen bond accepting nitrogen atoms of the quinazoline ring, the hydrogen bond donating amino and hydroxyl groups, and the aromatic nature of the quinazoline core.
Once a pharmacophore model is developed, it can be used as a 3D query to search compound databases for other molecules that fit the model, potentially identifying novel active compounds with different chemical scaffolds. Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can be performed to correlate the 3D properties of a series of quinazoline analogs with their biological activity. researchgate.net These models can then be used to predict the activity of newly designed compounds, thereby guiding the optimization of lead molecules.
Future Perspectives and Research Trajectories for Quinazoline Based Compounds
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of quinazoline (B50416) derivatives is continuously evolving, with a significant shift towards environmentally benign and efficient methodologies. magnusconferences.com Future research will likely prioritize the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. magnusconferences.comresearchgate.net
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique offers rapid reaction times and often leads to higher yields compared to conventional heating methods. researchgate.netfrontiersin.org
Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex quinazoline derivatives in a single step from three or more starting materials, enhancing efficiency and atom economy. rsc.org
Catalyst- and Solvent-Free Conditions: The development of synthetic protocols that eliminate the need for catalysts and organic solvents represents a significant step towards sustainable chemistry. frontiersin.org
Metal-Free Synthesis: Exploring alternatives to transition metal catalysts can reduce the environmental impact and cost of synthesis. nih.gov For instance, a novel metal-free method utilizes a salicylic (B10762653) acid-catalyzed oxidative condensation to produce 2-substituted quinazolines. nih.gov
Use of Greener Oxidants: The use of hydrogen peroxide as a green oxidant in the synthesis of quinazolin-4(3H)-one scaffolds is a promising sustainable approach. acs.org
Table 1: Comparison of Traditional vs. Sustainable Synthetic Methods for Quinazolines
| Feature | Traditional Methods | Sustainable Methods |
| Solvents | Often rely on volatile and hazardous organic solvents. | Emphasize the use of water, ionic liquids, or solvent-free conditions. magnusconferences.comresearchgate.net |
| Catalysts | Frequently use heavy metal catalysts. | Focus on organocatalysts, biocatalysts, or catalyst-free reactions. nih.gov |
| Energy | Typically require prolonged heating. | Utilize energy-efficient techniques like microwave irradiation. frontiersin.org |
| Waste | Can generate significant amounts of hazardous waste. | Aim for high atom economy and minimal byproduct formation. rsc.org |
| Efficiency | Often involve multiple steps with purification at each stage. | Employ one-pot and multicomponent reactions to streamline synthesis. rsc.orgmdpi.com |
Development of Advanced In Vitro Pharmacological Evaluation Models
To better predict the clinical efficacy of novel quinazoline compounds, there is a growing need for more physiologically relevant in vitro models. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues. nih.gov
Future research will focus on:
Three-Dimensional (3D) Cell Cultures: Spheroids and organoids are 3D cell culture systems that more accurately mimic the architecture and function of in vivo tissues. nih.govdrugdiscoverynews.comnih.gov These models provide a better platform for assessing the efficacy and toxicity of drug candidates. nih.gov
Organoids: These are self-organizing 3D structures grown from stem cells that can recapitulate the complexity of an organ. drugdiscoverynews.combiocompare.com Organoid models are becoming increasingly important in drug discovery for modeling diseases and predicting patient-specific drug responses. drugdiscoverynews.comcrownbio.com
High-Content Imaging (HCI): Combining 3D cell cultures with HCI allows for the detailed, multi-parametric analysis of cellular responses to quinazoline derivatives, providing deeper insights into their mechanisms of action. crownbio.com
Table 2: Advantages of 3D Cell Culture Models in Pharmacological Evaluation
| Advantage | Description |
| Physiological Relevance | More accurately mimic the in vivo cellular environment, including cell-cell and cell-matrix interactions. nih.gov |
| Predictive Power | Offer better prediction of drug efficacy and toxicity in humans compared to 2D models. nih.gov |
| Disease Modeling | Can be used to create more accurate models of complex diseases like cancer. biocompare.com |
| Personalized Medicine | Patient-derived organoids can be used to test the effectiveness of different drugs on an individual's specific disease. drugdiscoverynews.com |
Rational Design of Multi-Targeted Quinazoline Derivatives for Complex Diseases
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.govacs.org This has led to a paradigm shift from the "one target, one drug" approach to the rational design of multi-targeted ligands that can modulate several key targets simultaneously. nih.govacs.org The quinazoline scaffold is particularly well-suited for this purpose due to its versatile structure. mdpi.com
Future research directions include:
Polypharmacology: This involves designing single molecules that can interact with multiple targets. For example, quinazoline-based α1-adrenoceptor antagonists have shown potential anticancer effects, suggesting a role in treating hypertensive cancer patients. nih.gov
Designing for Complex Diseases: Researchers are designing quinazoline derivatives to simultaneously target multiple pathways in diseases like Alzheimer's, where cholinesterases, β-amyloid aggregation, and oxidative stress are all implicated. mdpi.comistanbul.edu.tr
Overcoming Drug Resistance: In cancer, multi-targeted quinazoline derivatives are being developed to overcome resistance to single-target therapies by hitting both the primary target and resistance-conferring pathways. bohrium.com
Applications in Chemical Biology as Molecular Probes
The inherent fluorescence properties of some quinazoline derivatives make them excellent candidates for the development of molecular probes for chemical biology research. rsc.org These probes can be used to visualize and study biological processes in living cells with high sensitivity and specificity. crimsonpublishers.com
Future applications in this area include:
Fluorescent Bioimaging: Quinoline-based fluorescent probes are being developed for various bioimaging applications, including the detection of specific ions and biomolecules within cells. crimsonpublishers.comresearchgate.net
Target Identification and Validation: Fluorescently labeled quinazoline derivatives can be used to track the localization of their biological targets within cells and tissues, helping to validate new drug targets. nih.govnih.gov
Diagnostic Tools: These probes have the potential to be used as diagnostic tools for the early detection of diseases. crimsonpublishers.com For instance, quinoline-based probes have been designed for sentinel lymph node mapping. nih.gov
Table 3: Examples of Quinazoline-Based Molecular Probes
| Probe Type | Application | Reference |
| Fluorescent Probes | Detection of α1-Adrenergic Receptors | nih.gov |
| Luminescent Materials | Bioimaging and fluorescent sensing | rsc.org |
| pH-Sensitive Probes | Targeting mitochondria and lysosomes in HeLa cells | rsc.org |
| Multiphoton Fluorescent Probes | Selective detection of lipid droplets in live cells | crimsonpublishers.com |
Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery
The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov
Future research will increasingly leverage these computational tools for:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are used to predict the biological activity of novel quinazoline derivatives based on their chemical structure, guiding the design of more potent compounds. nih.govnih.govfrontiersin.org
In Silico Screening: Virtual screening of large compound libraries against specific drug targets can rapidly identify promising quinazoline-based hits for further experimental validation. nih.govfrontiersin.org
Molecular Docking and Dynamics Simulations: These computational techniques provide detailed insights into the binding interactions between quinazoline derivatives and their biological targets, facilitating the rational design of more effective inhibitors. nih.govrsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(Quinazolin-4-yl)amino]propan-1-ol, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves coupling quinazoline derivatives (e.g., 6-chloro-4-phenylquinazoline) with 3-aminopropanol under reflux conditions in polar aprotic solvents like DMF or ethanol. Optimization includes:
- Temperature Control : Maintaining 80–100°C to balance reaction rate and side-product formation .
- Catalysts : Using Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic substitution .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) improves purity (>95%) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : H NMR (400 MHz, DMSO-d₆) shows characteristic peaks: δ 8.6–8.8 ppm (quinazoline protons), δ 3.5–3.7 ppm (propanol -CH₂-), and δ 1.8–2.0 ppm (-OH) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 313.78 for chloro-substituted derivatives) .
- FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O alcohol) .
Q. What initial biological assays are suitable for evaluating anticancer activity?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, PC-3) at 10–100 μM concentrations for 48–72 hours .
- Dose-Response Curves : IC₅₀ calculations via nonlinear regression (GraphPad Prism) .
- Selectivity Index : Compare cytotoxicity in non-cancerous cells (e.g., HEK293) .
Advanced Research Questions
Q. How to resolve discrepancies in bioactivity data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Standardize Assays : Control variables like cell passage number, serum concentration, and incubation time .
- Structural Confirmation : Verify compound purity via HPLC (>98%) and quantify degradation products .
- Meta-Analysis : Cross-reference data with structurally similar quinazolines (e.g., bromo vs. chloro substituents) to identify substituent-dependent trends .
Q. What strategies enhance selectivity of quinazoline derivatives against specific cancer targets?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -Br) at C-6/C-7 positions to improve kinase binding .
- Molecular Docking : Use AutoDock Vina to predict interactions with EGFR or VEGFR-2 active sites .
- Prodrug Design : Mask the propanol group with acetyl esters to enhance membrane permeability .
Q. How to elucidate the mechanism of kinase inhibition for this compound?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, HER2) via ADP-Glo™ assays .
- Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., AKT, ERK) in treated vs. untreated cells .
- Crystallography : Co-crystallize the compound with EGFR (PDB ID: 1M17) to resolve binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
